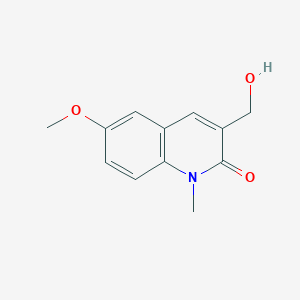
1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. BPTU is a urea derivative that has a unique molecular structure, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
A study by Vidaluc et al. (1995) focused on the synthesis of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. These compounds, including variants similar to 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, demonstrated potential for acetylcholinesterase inhibition, which is significant in the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).
Synthesis of Hydroxamic Acids and Ureas
Thalluri et al. (2014) explored the synthesis of ureas through Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method, applicable to compounds like 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, offers a route for the efficient synthesis of ureas from carboxylic acids (Thalluri et al., 2014).
Corrosion Inhibition
Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic conditions. Compounds structurally related to 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea showed promising results as corrosion inhibitors, suggesting similar potential for this compound (Mistry et al., 2011).
Electron Transport Layer in Solar Cells
Wang et al. (2018) explored urea-doped ZnO films as an electron transport layer in inverted polymer solar cells. The study indicates that urea compounds, similar to 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, might enhance the efficiency of solar cells, implying potential applications in renewable energy technologies (Wang et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-(2-hydroxy-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-2-3-10-22-14-8-6-13(7-9-14)19-17(21)18-12-15(20)16-5-4-11-23-16/h4-9,11,15,20H,2-3,10,12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLULBGMARTSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-methyl-4-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2692574.png)
![6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2692579.png)





![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2692596.png)
